4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that features a fused naphthofuran ring system attached to a pyrimidine ring via a pyrrole moiety
Mechanism of Action
Target of Action
Both compounds belong to the class of benzofuran and pyrimidine derivatives. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrimidine derivatives, on the other hand, are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
Pyrimidine derivatives, due to their structural similarity to natural nucleotides, can interfere with DNA and RNA synthesis, affecting cell proliferation and function .
Biochemical Pathways
Given their structural features and the known activities of similar compounds, they could potentially interfere with pathways involved in cell proliferation, oxidative stress response, and viral replication .
Result of Action
Based on the known activities of similar compounds, they could potentially have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by condensation reactions with various nucleophiles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as palladium on carbon (Pd/C) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran core structure and exhibit similar chemical properties and reactivity.
Pyrimidine derivatives: Compounds with a pyrimidine ring system, which are widely studied for their biological activities.
Uniqueness
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of naphthofuran, pyrrole, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSNXMDYNUCBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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